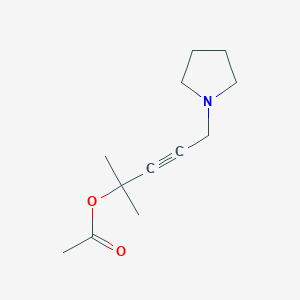![molecular formula C20H24N2O3 B5604684 N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide, also known as DMPTB, is a benzohydrazide derivative with potential applications in the field of pharmaceuticals. It is a small molecule that has been synthesized and studied for its pharmacological properties.
Mechanism of Action
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide is believed to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing. It also disrupts the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, two enzymes involved in the apoptotic pathway. It also causes cell cycle arrest at the G2/M phase by upregulating p21 and downregulating cyclin B1. In addition, this compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide is its low toxicity, making it a potentially safe and effective antitumor and antimicrobial agent. However, its solubility in water is limited, making it difficult to administer in vivo. In addition, more research is needed to determine its efficacy and safety in animal models and humans.
Future Directions
Future research on N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide could focus on improving its solubility and bioavailability, as well as studying its effects in animal models and humans. It could also be studied in combination with other antitumor agents to determine its potential as a synergistic therapy. Finally, its antimicrobial activity could be further explored to determine its potential as a new antibiotic.
Synthesis Methods
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide can be synthesized by reacting 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylphenyl acetate. The resulting product is then reacted with hydrazine hydrate to form 3,5-dimethylphenyl hydrazine. Finally, the hydrazine is reacted with 2,4,6-trimethylbenzoyl chloride to form this compound.
Scientific Research Applications
N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide has been studied for its potential use as an antitumor agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity against gram-positive bacteria.
properties
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-12-6-13(2)10-17(9-12)25-11-18(23)21-22-20(24)19-15(4)7-14(3)8-16(19)5/h6-10H,11H2,1-5H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUALJHSVHXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604614.png)
![(4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid](/img/structure/B5604615.png)

![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5604628.png)


![N-{[5-(4-nitrophenyl)-2H-tetrazol-2-yl]methyl}aniline](/img/structure/B5604646.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5604656.png)
![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)
![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)


![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)